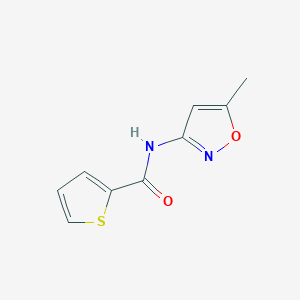

N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺

描述

N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.

The exact mass of the compound N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is 208.03064868 g/mol and the complexity rating of the compound is 225. The solubility of this chemical has been described as >31.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

辅助导向的Pd催化的γ-C(sp(3))-H键活化

研究表明异恶唑-3-甲酰胺衍生物,如5-甲基异恶唑-3-甲酰胺(MICA),可促进Pd催化的C(sp(3))-H键活化。这些双齿辅助剂已成功用于指导惰性γ-C(sp(3))-H键活化,用于伯胺化合物中的C-C键形成,从而合成了各种γ-取代的非天然氨基酸。该方法不仅展示了MICA在有机合成中的用途,还突出了通过选择性和高效的芳基化和烷基化过程创建多种化合物的潜力。MICA导向基团在温和条件下易于去除和回收,进一步增强了其在合成化学中的适用性(Pasunooti等,2015)。

合成和晶体结构表征

涉及N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺衍生物的科学研究的另一个方面是它们的合成和结构表征。专注于合成N-对甲苯基-2-乙酰氨基-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺等化合物的研究提供了对其晶体结构的见解,有助于阐明决定其物理和化学性质的分子构型和相互作用。这些发现有助于更深入地了解此类化合物的结构方面,为其在材料科学和药物开发中的潜在应用铺平了道路(分析科学:X射线结构分析在线,2004)。

噻唑衍生物的抗癌活性

已通过合成和体外评价5-(2'-吲哚基)噻唑等化合物探索了噻唑衍生物的抗癌潜力。这些研究表明,某些合成的化合物对各种人类癌细胞系表现出有希望的细胞毒性。该过程涉及硫代酰胺与其他化学试剂反应形成噻唑化合物,然后测试其抗癌功效。此类研究不仅突出了噻唑衍生物的治疗应用,还强调了化学合成在新型抗癌剂开发中的重要性(Vaddula等,2016)。

作用机制

Mode of Action

The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of different solvents and the flexibility of the molecule can modulate its interactions .

Biochemical Pathways

Isoxazole derivatives have been found to have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of different forms of the compound suggests that its bioavailability may be influenced by its physical and chemical properties .

Result of Action

Isoxazole derivatives have been found to have a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Action Environment

The action of N-(5-methylisoxazol-3-yl)thiophene-2-carboxamide can be influenced by environmental factors such as the presence of different solvents and the flexibility of the molecule . These factors can modulate the compound’s interactions, potentially influencing its action, efficacy, and stability .

属性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-6-5-8(11-13-6)10-9(12)7-3-2-4-14-7/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNHUYLTHDWJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101239996 | |

| Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313516-31-3 | |

| Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313516-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Methyl-3-isoxazolyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101239996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)